molecular formula C20H34N2O2S B5689963 1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol

1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol

Cat. No. B5689963
M. Wt: 366.6 g/mol
InChI Key: DKBSZFODWBEPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol, commonly known as AZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. AZP is a beta-adrenergic receptor antagonist that has been found to have promising applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. In

Mechanism of Action

AZP acts as a beta-adrenergic receptor antagonist, which means that it blocks the effects of adrenaline and noradrenaline on the heart and blood vessels. By blocking these effects, AZP reduces the workload on the heart and dilates blood vessels, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
AZP has been found to have several biochemical and physiological effects. It reduces the activity of the renin-angiotensin-aldosterone system, which is a key regulator of blood pressure. Additionally, AZP has been found to reduce oxidative stress and inflammation, which are both implicated in the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZP in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptor blockade on cardiovascular function without the confounding effects of other receptors. However, one limitation of using AZP is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on AZP. One area of interest is the potential use of AZP in combination with other drugs for the treatment of cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of AZP in humans. Finally, there is a need for more research on the long-term effects of AZP on cardiovascular function and overall health.
In conclusion, AZP is a promising compound for the treatment of cardiovascular diseases. Its specificity for beta-adrenergic receptors and its ability to reduce blood pressure and improve cardiac function make it an attractive candidate for further research. However, more studies are needed to fully understand its potential therapeutic applications and limitations.

Synthesis Methods

AZP can be synthesized through a multi-step process that involves the reaction of 1-azepanamine with 3-(methylthio) propylamine, followed by the reaction of the resulting compound with 3-(tert-butoxycarbonylamino)methylphenol. The final step involves the deprotection of the tert-butoxycarbonyl group to yield AZP.

Scientific Research Applications

AZP has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Several studies have demonstrated that AZP can effectively reduce blood pressure in animal models of hypertension. Additionally, AZP has been found to improve cardiac function and reduce heart failure in animal models of heart failure.

properties

IUPAC Name

1-(azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2S/c1-25-13-7-10-21-15-18-8-6-9-20(14-18)24-17-19(23)16-22-11-4-2-3-5-12-22/h6,8-9,14,19,21,23H,2-5,7,10-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSZFODWBEPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNCC1=CC(=CC=C1)OCC(CN2CCCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-3-[3-[(3-methylsulfanylpropylamino)methyl]phenoxy]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.